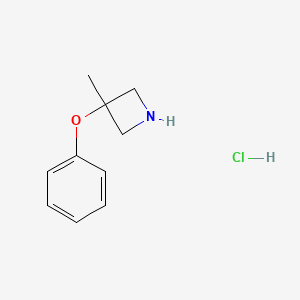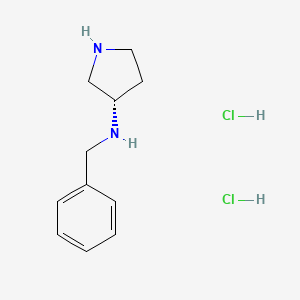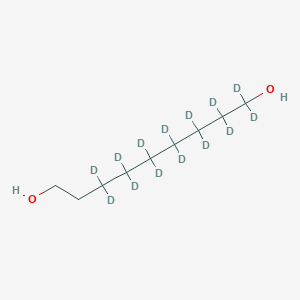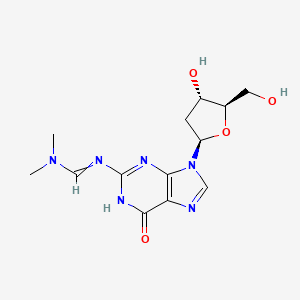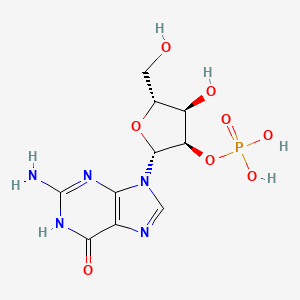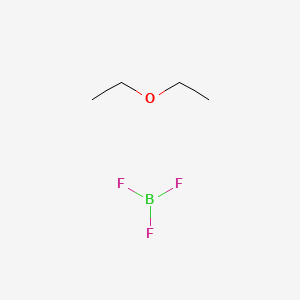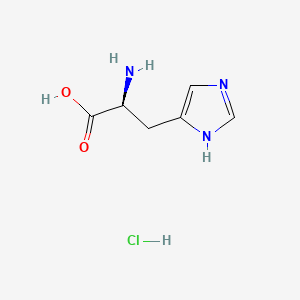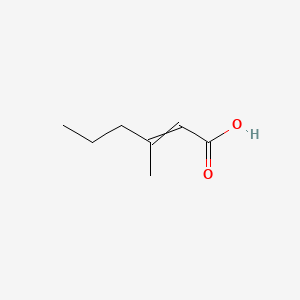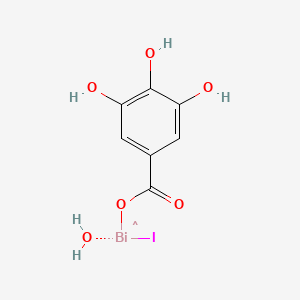
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester is a complex organic compound that combines the properties of benzoic acid derivatives and bismuth-based compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester typically involves the esterification of 3,4,5-trihydroxybenzoic acid (also known as gallic acid) with a hydroxyiodobismuthinyl compound. The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The scalability of the reaction would depend on the availability of raw materials and the efficiency of the catalytic process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of bismuth.
Reduction: Reduction reactions can alter the oxidation state of the bismuth center.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction could produce lower oxidation state bismuth compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating infections and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester involves its interaction with biological molecules and cellular pathways. The compound may target specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallic Acid: A precursor in the synthesis of the ester, known for its antioxidant properties.
Bismuth Subsalicylate: A bismuth-based compound with antimicrobial activity, commonly used in medicine.
Methyl Gallate: An ester of gallic acid with similar antioxidant properties.
Uniqueness
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester is unique due to its combination of a benzoic acid derivative with a bismuth center, providing a distinct set of chemical and biological properties not found in its individual components.
Eigenschaften
CAS-Nummer |
138-58-9 |
|---|---|
Molekularformel |
C7H6BiIO6 |
Molekulargewicht |
522.00 g/mol |
IUPAC-Name |
bismuth;4-carboxy-2,6-dihydroxyphenolate;hydroxide;iodide |
InChI |
InChI=1S/C7H6O5.Bi.HI.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;1H;1H2/q;+3;;/p-3 |
InChI-Schlüssel |
UODGKBVALXDDPO-UHFFFAOYSA-K |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[Bi]I.O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[OH-].[I-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


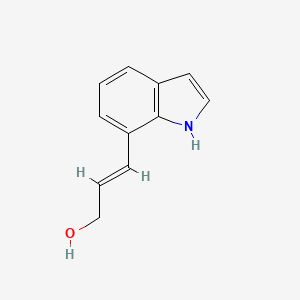
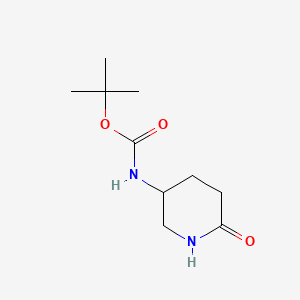

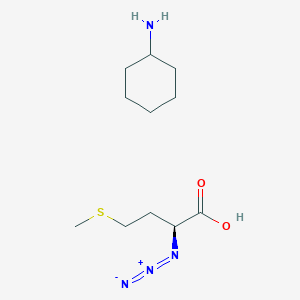
![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)
